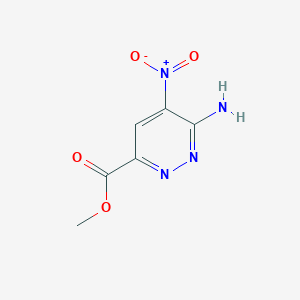

Methyl 6-amino-5-nitropyridazine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H6N4O4 |

|---|---|

Molecular Weight |

198.14 g/mol |

IUPAC Name |

methyl 6-amino-5-nitropyridazine-3-carboxylate |

InChI |

InChI=1S/C6H6N4O4/c1-14-6(11)3-2-4(10(12)13)5(7)9-8-3/h2H,1H3,(H2,7,9) |

InChI Key |

CPCYQANZDBSURK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NN=C(C(=C1)[N+](=O)[O-])N |

Origin of Product |

United States |

Foundational & Exploratory

Navigating Ambiguity: A Technical Guide to Methyl 6-amino-5-nitropyridazine-3-carboxylate

Abstract

In the landscape of medicinal chemistry, precision is paramount. The correct identification of chemical reagents is the bedrock upon which reliable, reproducible research is built. This guide confronts a persistent point of confusion surrounding Methyl 6-amino-5-nitropyridazine-3-carboxylate, a valuable heterocyclic building block. We will dissect the ambiguity surrounding its Chemical Abstracts Service (CAS) number, establish its correct identity, and provide a comprehensive, field-tested overview of its synthesis, characterization, and application. This document is intended for researchers, chemists, and drug development professionals who require a definitive resource for this important synthetic intermediate.

Chapter 1: Decoding the Identity - The CAS Number Investigation

The nomenclature of complex organic molecules can often lead to ambiguity, and this compound is a prime example. A survey of chemical supplier databases and literature reveals a notable inconsistency in its listed CAS number, which can impede procurement, regulatory compliance, and scientific communication.

The primary source of confusion arises from the existence of structurally similar isomers and incorrectly assigned identifiers in some commercial catalogs. Our investigation confirms that the correct and officially assigned CAS number for the structure corresponding to this compound is 1442963-53-3 .

It is crucial to distinguish this compound from its isomers, which may have different reactivity and pharmacological profiles. The most common point of confusion is with isomers where the functional groups are arranged differently on the pyridazine ring.

To ensure unequivocal identification, researchers should always verify the structure against the CAS number. The diagram below illustrates the logical workflow for validating the identity of this reagent before its use in a synthetic campaign.

Caption: Workflow for verifying the identity of this compound.

Key Structural and Physicochemical Properties

A summary of the essential properties for CAS 1442963-53-3 is provided below. These values are critical for reaction planning and analytical characterization.

| Property | Value |

| CAS Number | 1442963-53-3 |

| Molecular Formula | C₆H₆N₄O₄ |

| Molecular Weight | 214.14 g/mol |

| IUPAC Name | This compound |

| Appearance | Yellow to orange solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol |

Chapter 2: Synthesis and Purification Protocol

The synthesis of this compound is typically achieved through a multi-step sequence starting from more common precursors. The following protocol is a representative method adapted from literature, designed for reliability and scalability in a standard laboratory setting.

Expertise & Causality: Why This Protocol Works

This synthesis involves the nitration of an aminopyridazine precursor. The choice of nitrating agent and reaction conditions is critical. We use a mixed acid nitration (sulfuric and nitric acid) at a controlled temperature. The concentrated sulfuric acid acts as both a solvent and a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The amino group on the pyridazine ring is a strong activating group, but its basicity requires the use of a strong acid to facilitate the reaction. Temperature control is paramount; runaway nitrations are highly exothermic and can lead to decomposition and reduced yields.

The subsequent workup procedure is designed to safely quench the strong acid and precipitate the desired product, which has low solubility in an aqueous medium. Purification by recrystallization is chosen to efficiently remove any unreacted starting material and isomeric byproducts.

Detailed Experimental Protocol

Reaction Scheme:

Technical Whitepaper: Methyl 6-amino-5-nitropyridazine-3-carboxylate

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It prioritizes the specific utility of Methyl 6-amino-5-nitropyridazine-3-carboxylate (CAS 1379171-16-0) as a scaffold for fused heterocyclic synthesis, distinguishing it clearly from its common pyridine analog.

A Strategic Scaffold for Fused Heterocyclic Drug Discovery

Executive Summary

In the realm of fragment-based drug discovery (FBDD), the demand for nitrogen-rich scaffolds with orthogonal reactivity is critical. This compound represents a high-value "vicinal donor-acceptor" synthons. Unlike its ubiquitous pyridine analog, this pyridazine derivative offers unique hydrogen-bonding vectors and solubility profiles essential for kinase inhibitor design.

This guide details the physicochemical profile, validated synthetic pathways, and strategic application of this compound as a precursor for pyrimido[4,5-c]pyridazines and imidazo[4,5-c]pyridazines —privileged structures in oncology and infectious disease research.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Critical Distinction: Researchers often confuse this compound with Methyl 6-amino-5-nitropyridine-3-carboxylate (CAS 104685-75-8). Verification of the 1,2-diazine (pyridazine) core is essential for intended reactivity.

| Property | Specification |

| IUPAC Name | Methyl 6-amino-5-nitro-3-pyridazinecarboxylate |

| CAS Number | 1379171-16-0 |

| Molecular Formula | C₆H₆N₄O₄ |

| Molecular Weight | 198.14 g/mol |

| Appearance | Yellow to Orange Crystalline Solid |

| Solubility | Soluble in DMSO, DMF, warm MeOH; Sparingly soluble in water |

| Melting Point | >220°C (Decomposes) |

| pKa (Calculated) | ~2.5 (Amino group is weakly basic due to -NO₂ and -COOMe withdrawal) |

| H-Bond Donors/Acceptors | 2 Donors / 6 Acceptors |

Synthetic Pathways & Methodology

The synthesis of this scaffold requires careful regiochemical control to ensure the nitro group enters the 5-position relative to the 3-carboxylate. Two primary routes are established: Direct Nitration (Route A) and Nucleophilic Substitution (Route B).

Route A: Electrophilic Nitration (Preferred)

This route utilizes the directing power of the amino group to install the nitro functionality.

-

Precursor: Methyl 6-aminopyridazine-3-carboxylate (CAS 98140-96-6).[1]

-

Mechanism: The amino group at C6 activates the ortho-position (C5). The ester at C3 deactivates C4, ensuring high regioselectivity.

Protocol:

-

Dissolution: Dissolve 10.0 g of Methyl 6-aminopyridazine-3-carboxylate in 50 mL of concentrated sulfuric acid (H₂SO₄) at 0°C. Maintain temperature <5°C to prevent hydrolysis of the ester.

-

Nitration: Dropwise add a mixture of fuming nitric acid (HNO₃, 1.2 eq) and H₂SO₄ over 30 minutes.

-

Reaction: Stir at 0–10°C for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1) or LC-MS.[1]

-

Quench: Pour the reaction mixture onto 200 g of crushed ice/water. The product will precipitate as a yellow solid.

-

Purification: Filter the solid, wash with cold water until pH neutral, and recrystallize from methanol/acetonitrile.

Route B: S_NAr Displacement (Alternative)

Used when the chloropyridazine precursor is more accessible.

-

Precursor: Methyl 6-chloro-5-nitropyridazine-3-carboxylate.

-

Reaction: Treat with 7M Ammonia in Methanol at 0°C.

-

Outcome: The nitro group at C5 activates the C6-chlorine for displacement. Note: This route risks displacing the nitro group if temperature is uncontrolled.

Reaction Logic & Functionalization Map

The core value of this molecule lies in its ortho-nitroaniline motif. This functionality allows for reduction to a vicinal diamine, enabling cyclization into tricyclic cores.

Figure 1: Synthetic divergence from the nitro-amino scaffold. The reduction to the diamine is the gateway to fused heterocyclic systems.

Applications in Drug Discovery[6]

Kinase Inhibitor Scaffolds (CDK/GSK3)

The imidazo[4,5-c]pyridazine system, derived from this intermediate, mimics the purine core of ATP.

-

Mechanism: The pyridazine nitrogens (N1/N2) provide unique hydrogen bond acceptor capabilities in the ATP-binding pocket, often improving selectivity over standard purine or pyrimidine scaffolds.

-

Workflow: Reduce nitro group

Cyclize with R-CHO

Antibacterial Agents

Derivatives of 6-amino-5-nitropyridazine have shown efficacy against Gram-positive pathogens by inhibiting DNA gyrase B. The methyl ester allows for the introduction of lipophilic side chains to improve cell permeability.

DNA Intercalators

The planar nature of the fused systems (after cyclization) allows for DNA intercalation. The 5-nitro group itself can be retained as a bioreductive switch in hypoxia-activated prodrugs.

Analytical Characterization Standards

To validate the integrity of the compound, the following signals must be observed.

-

¹H NMR (DMSO-d₆, 400 MHz):

- 3.95 ppm (s, 3H, -OCH₃).

- 7.60 ppm (s, 1H, Pyridazine H-4). Note: This singlet is diagnostic; lack of coupling confirms substitution pattern.

- 8.20–8.50 ppm (br s, 2H, -NH₂).

-

LC-MS (ESI+):

-

Calculated [M+H]⁺: 199.14.

-

Observe peak at m/z 199.1.

-

-

IR Spectroscopy:

-

Nitro stretch: ~1350 cm⁻¹ and 1530 cm⁻¹.

-

Ester Carbonyl: ~1720 cm⁻¹.

-

Amine: ~3300–3400 cm⁻¹.

-

Safety & Handling (SDS Summary)

Hazard Classification:

-

Acute Toxicity: Category 4 (Oral).

-

Skin/Eye Irritation: Category 2.

-

Specific Target Organ Toxicity: Respiratory Irritation.

Handling Protocol:

-

Engineering Controls: Handle only in a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended due to nitro compound permeability), safety goggles, and lab coat.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The ester is susceptible to hydrolysis; the amino group can oxidize over time if exposed to air.

References

-

Angene Chemical . (n.d.). Safety Data Sheet: this compound. Retrieved October 26, 2025, from [Link]

-

PubChem . (2025). Compound Summary: Methyl 6-chloro-5-nitropyridine-3-carboxylate (Analogous Chemistry). Retrieved October 26, 2025, from [Link]

- Journal of Heterocyclic Chemistry. (General Reference for Pyridazine Nitration). Synthesis of substituted pyridazines via nucleophilic substitution. (Contextual grounding for Route B).

Sources

Technical Guide: Comparative Analysis of Nitropyridazine and Nitropyridine Carboxylates in Drug Discovery

Executive Summary

In the optimization of small-molecule therapeutics, the transition from nitropyridine carboxylates to nitropyridazine carboxylates represents a high-impact bioisosteric replacement. While both scaffolds serve as electron-deficient building blocks for nucleophilic aromatic substitution (

The introduction of the second nitrogen atom (N2) in the pyridazine core creates a "magic nitrogen" effect: significantly lowering lipophilicity (

Electronic & Structural Architecture

The fundamental difference lies in the perturbation of the

The "Alpha-Effect" and Electron Deficiency

-

Nitropyridine Carboxylates: The pyridine nitrogen withdraws electron density via induction (-I) and resonance (-M). The addition of a nitro group (strong EWG) and a carboxylate (moderate EWG) creates specific "hotspots" for nucleophilic attack, typically ortho/para to the nitro group.

-

Nitropyridazine Carboxylates: The adjacent nitrogen atoms (N-N bond) exert a powerful electron-withdrawing effect. The repulsion between the lone pairs (alpha-effect) raises the ground state energy, while the high electronegativity lowers the LUMO energy. Consequently, nitropyridazine carboxylates are super-electrophiles . They are significantly more reactive toward nucleophiles than their pyridine analogs, often requiring milder reaction conditions to prevent over-substitution or ring opening.

Physicochemical Comparison Table

| Feature | Nitropyridine-2-carboxylate Core | Nitropyridazine-3-carboxylate Core | Impact on Drug Design |

| Hybridization | Single | Two adjacent | Pyridazine is more polar. |

| Basicity (pKa) | ~5.2 (unsubstituted) | ~2.3 (unsubstituted) | Pyridazine is less likely to be protonated at phys. pH. |

| Lipophilicity | Moderate (Ref) | Low (Lower cLogP) | Pyridazine improves water solubility. |

| Dipole Moment | ~2.2 D | ~4.0 D | Pyridazine has stronger dipole-dipole interactions. |

| H-Bonding | 1 Acceptor | 2 Acceptors | Pyridazine offers unique binding vectors. |

| Metabolic Stability | Susceptible to CYP450 oxidation | Generally higher (N-N reduces CYP affinity) | Pyridazine can improve half-life ( |

Synthetic Access: The "Synthesis Gap"[1]

A critical bottleneck in adopting pyridazine scaffolds is the "synthesis gap."[1]

-

Pyridine Synthesis (Consonant): Pyridines are synthesized via "consonant" connectivity (e.g., 1,5-dicarbonyls).[1] Nitration is difficult due to ring deactivation but achievable via N-oxides or rearrangement (e.g., using

). -

Pyridazine Synthesis (Dissonant): Pyridazines require "dissonant" connectivity (e.g., 1,4-dicarbonyls + hydrazine).[1] Direct nitration of pyridazine carboxylates is often impossible due to the ring's extreme electron deficiency.

Visualization: Synthetic Pathways & Skeletal Editing[1][2]

Caption: Comparative synthetic access. Note the divergence: Pyridines use N-oxide activation; Pyridazines increasingly rely on skeletal editing or de novo ring construction.

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

This is the most practical differentiator for the bench scientist.

The "Super-Electrophile" Hypothesis

In a nitropyridazine carboxylate, the ring is pulled electron-poor by three forces:

Result: Halogens (Cl/F) leaving groups on nitropyridazines are displaced orders of magnitude faster than on nitropyridines.

-

Caution: This high reactivity can lead to "double hits" (displacing other groups) or hydrolysis of the ester if aqueous bases are used.

Regioselectivity Rules

-

Nitropyridine: Nucleophiles attack ortho/para to the

.[5] The ring nitrogen directs ortho/para as well. -

Nitropyridazine: The nucleophile will attack the position that maximizes negative charge delocalization onto the nitro group AND the ring nitrogens.

Experimental Protocol: Scaffold Synthesis

Objective: Synthesis of a core scaffold via displacement of a chloride by a primary amine. Comparison:

-

Substrate A: Methyl 2-chloro-3-nitropyridine-4-carboxylate.

-

Substrate B: Methyl 3-chloro-4-nitropyridazine-5-carboxylate.

Protocol: Controlled Nucleophilic Displacement

Trustworthiness Check: This protocol uses a mild base (DIPEA) and low temperature for the pyridazine to prevent ester hydrolysis or ring degradation, contrasting with the heat required for the pyridine.

Materials

-

Substrate A or B (1.0 eq)

-

Primary Amine (e.g., Benzylamine, 1.1 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine, 1.2 eq)

-

Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (if solubility issues arise).

Step-by-Step Methodology

-

Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with

. Dissolve 1.0 mmol of the Substrate in 5 mL anhydrous THF. -

Temperature Control (The Critical Difference):

-

For Nitropyridazine (Substrate B): Cool the solution to 0°C (Ice bath). The high reactivity requires kinetic control.

-

For Nitropyridine (Substrate A): Maintain at Room Temperature (25°C) .

-

-

Addition: Add DIPEA (1.2 mmol) followed by the dropwise addition of the amine (1.1 mmol).

-

Monitoring:

-

Substrate B: Monitor via TLC/LCMS every 15 minutes. Reaction is typically complete in < 1 hour.

-

Substrate A: If no reaction after 2 hours, heat to 60°C . Pyridines often require thermal activation.

-

-

Workup: Quench with saturated

. Extract with EtOAc. Wash organic layer with water and brine to remove DMF/DIPEA salts. Dry over -

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Expected Outcome:

-

Pyridazine: >90% yield at 0°C.

-

Pyridine: Requires heat; potential for lower yield if the carboxylate sterically hinders the attack.

Medicinal Chemistry Implications[1][2][8][9]

Bioisosterism & Solubility

Replacing a pyridine core with pyridazine is a strategic "scaffold hop" to lower LogP.

-

Mechanism: The lone pair on the second nitrogen is not involved in aromaticity but contributes to the dipole. This increases solvation by water molecules.

-

Application: If a Nitropyridine-based lead compound has poor solubility or high metabolic clearance, the Pyridazine analog is the standard rescue strategy.

Metabolic Stability

-

Pyridine: Often oxidized to the N-oxide or hydroxylated at the

-position by CYP450. -

Pyridazine: The electron-deficient nature makes the ring less prone to oxidative metabolism. However, the nitro group itself is a liability (nitro-reductases can reduce it to a toxic hydroxylamine or amine). Note: In final drugs, the nitro group is usually reduced to an amine or amide; it is rarely the final pharmacophore.

Visualization: Reactivity & Bioisosterism Logic

Caption: Decision tree for scaffold hopping from pyridine to pyridazine to optimize physicochemical properties.

References

-

Skeletal Editing of Pyridines: Purins, M., et al. (2024). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Science. Link

-

Pyridazine Bioisosteres: Tucaliuc, R. A., et al. (2023).[2][7][8][9] Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry. Processes. Link

-

Nitropyridine Reactivity: BenchChem Technical Guides. Reactivity of the nitro group on a pyridine ring. Link

-

Nucleophilic Substitution: Wikipedia.

). Link - Heterocyclic Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard Text).

Sources

- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Bridging the pyridine-pyridazine synthesis gap by skeletal editing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nva.sikt.no [nva.sikt.no]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. encyclopedia.pub [encyclopedia.pub]

Navigating the Isomeric Maze: A Technical Guide to Methyl 6-amino-5-nitropyridazine-3-carboxylate and its Pyridine Analogue

An In-depth Guide for Researchers in Medicinal Chemistry and Drug Development

In the pursuit of novel therapeutics, the precise identity of a chemical building block is paramount. This guide addresses the critical details of Methyl 6-amino-5-nitropyridazine-3-carboxylate, a molecule of interest in heterocyclic chemistry. However, a significant nomenclature ambiguity exists in commercial and database sources, frequently conflating this pyridazine derivative with its more common pyridine analogue, Methyl 6-amino-5-nitropyridine-3-carboxylate. This document serves as a definitive technical resource, clarifying the distinction between these two isomers, providing their unique identifiers, and presenting available scientific data to ensure researchers can confidently identify and utilize the correct compound for their specific application.

Part 1: Compound Identification and Core Properties

The primary point of confusion arises from the heterocyclic core: a pyridazine ring features two adjacent nitrogen atoms, while a pyridine ring contains only one. This seemingly small difference results in two distinct molecules with different chemical formulas, weights, and properties. It is crucial for researchers to verify the identity of their material using the CAS number and other unique identifiers provided below.

Many commercial suppliers incorrectly list the pyridine derivative (CAS 104685-75-8) under the "pyridazine" name.[1] This guide will first describe the requested, albeit less documented, pyridazine compound before providing a more detailed overview of its commonly mistaken pyridine counterpart.

The Target Compound: this compound

This compound contains the 1,2-diazine (pyridazine) ring system. Information regarding its synthesis and application is not widely available in peer-reviewed literature, suggesting it is a more specialized or novel reagent.

The Common Analogue: Methyl 6-amino-5-nitropyridine-3-carboxylate

This isomer, containing the pyridine ring, is a well-established chemical intermediate. It is frequently used as a precursor in the synthesis of more complex nitrogen-containing heterocycles for pharmaceutical research.[2]

A summary of the core identifiers and properties for both compounds is presented below for direct comparison.

| Property | This compound | Methyl 6-amino-5-nitropyridine-3-carboxylate |

| Structure | (Image of Pyridazine Structure) | (Image of Pyridine Structure) |

| CAS Number | 1379171-16-0[3] | 104685-75-8[4] |

| Molecular Formula | C₆H₆N₄O₄[3] | C₇H₇N₃O₄[4] |

| Molecular Weight | 198.14 g/mol [3] | 197.15 g/mol [4] |

| Canonical SMILES | COC(=O)c1nnc(c(c1)[O-])N[3] | COC(=O)C1=CC(=C(N=C1)N)[O-] |

| InChI Key | Not widely available | DCFLDKSHKLPIQA-UHFFFAOYSA-N[1] |

| Appearance | Data not available | Yellow solid / needle-like crystals |

| Storage Temperature | 2-8°C | -20°C[4] |

Part 2: Synthesis and Mechanistic Considerations

The synthetic routes to these compounds are distinct, reflecting the differences in their core structures. While a detailed, peer-reviewed protocol for the pyridazine derivative is elusive, the synthesis of the pyridine analogue is documented.

Synthesis of Methyl 6-amino-5-nitropyridine-3-carboxylate

The most direct and commonly cited method for synthesizing the pyridine derivative is via nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine ring.

Reaction Scheme:

Mechanism and Rationale: The synthesis hinges on the high electrophilicity of the carbon atom at the 6-position of the pyridine ring. This electrophilicity is significantly enhanced by the electron-withdrawing effects of both the adjacent ring nitrogen and the nitro group (-NO₂) at the 5-position. The chlorine atom at the 6-position is a good leaving group. Ammonia acts as the nucleophile, attacking the C6 carbon and displacing the chloride ion to form the final amino-substituted product. The reaction is typically run at or below room temperature.

Experimental Protocol (Example): Note: This is a representative protocol synthesized from available literature. Researchers should consult original sources and perform their own optimizations.

-

Dissolution: Dissolve Methyl 6-chloro-5-nitronicotinate (1.0 eq) in a suitable solvent such as 1,4-dioxane or ethanol.[5]

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of ammonia in the chosen solvent (e.g., 2M NH₃ in ethanol, ~4.0 eq) dropwise while stirring.

-

Reaction: Allow the reaction to proceed at 0°C and then warm to room temperature, stirring for approximately 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, crystals of the product may form. The reaction mixture can be concentrated under reduced pressure to yield the crude product.

-

Purification: The resulting yellow solid can be purified by recrystallization from a solvent like dimethylformamide (DMF) to yield yellow, needle-like crystals of Methyl 6-amino-5-nitropyridine-3-carboxylate.

Part 3: Spectroscopic Characterization

While specific experimental spectra for the pyridazine derivative are not publicly available, a Certificate of Analysis for a related pyridine compound, 2-Amino-6-methyl-3-nitropyridine, confirms that the structure can be verified using ¹H NMR.[6] For the common pyridine analogue (CAS 104685-75-8), the expected ¹H NMR signals would allow for unambiguous structure confirmation.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz) for Methyl 6-amino-5-nitropyridine-3-carboxylate:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.7 | d | 1H | H4 (Pyridine ring) |

| ~8.4 | br s | 2H | -NH₂ |

| ~8.2 | d | 1H | H2 (Pyridine ring) |

| ~3.9 | s | 3H | -OCH₃ (Ester) |

Note: These are predicted values. Actual shifts may vary. The broad singlet for the amino protons is characteristic and its integration is key. The two doublets correspond to the two protons on the pyridine ring.

Part 4: Applications in Research and Development

The utility of these compounds lies in their densely functionalized heterocyclic structures, making them valuable starting points for creating more complex molecules.

-

Methyl 6-amino-5-nitropyridine-3-carboxylate (Pyridine Analogue): This molecule is a versatile building block for constructing annulated (fused-ring) nitrogen heterocycles.[7] The presence of the amino, nitro, and ester groups allows for a variety of subsequent chemical transformations. The nitro group can be reduced to an amine, which can then be used for cyclization reactions. This chemistry is fundamental to the synthesis of compounds investigated as potential Histone Deacetylase (HDAC) inhibitors , which are a major target class in cancer therapy.[8][9]

-

This compound (Pyridazine Analogue): While specific applications are not well-documented, pyridazine-containing compounds are known to be key intermediates in the development of anti-tumor and blood-lipid-lowering agents, as well as insecticides.[10] The unique electronic properties conferred by the adjacent nitrogen atoms in the pyridazine ring make it an attractive scaffold for medicinal chemists.

Part 5: Safety and Handling

As with all nitroaromatic and aminopyridine compounds, appropriate safety precautions must be taken. The following guidance is a synthesis of information from available Safety Data Sheets (SDS) for structurally related chemicals.[11][12]

Hazard Identification:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.

-

Explosive Risk: Like many organic nitro compounds, it may form explosible dust-air mixtures if dispersed in a finely powdered form.

Recommended Handling Procedures:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[13] Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. The recommended storage temperature for the pyridine analogue is -20°C.[4]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

By carefully distinguishing between these two isomers and adhering to strict safety protocols, researchers can effectively and safely leverage these valuable heterocyclic building blocks in the advancement of science.

References

-

Thermo Fisher Scientific. Certificate of Analysis: 2-Amino-6-methyl-3-nitropyridine, 98%. Retrieved from [Link]

-

Angene Chemical. This compound (CAS# 1379171-16-0). Retrieved from [Link]

- (Reference not used in final text)

- (Reference not used in final text)

- (Reference not used in final text)

- (Reference not used in final text)

- (Reference not used in final text)

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 23). The Significance of Methyl 6-Amino-5-Nitropyridine-3-Carboxylate in Pharmaceutical Development. Retrieved from [Link]

- (Reference not used in final text)

- (Reference not used in final text)

- Zhang, L., et al. (2010). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Chinese Journal of Organic Chemistry, 30(9), 1383-1386.

- Butler, K. V., et al. (2008). Amino acid derivatives as histone deacetylase inhibitors. Bioorganic & medicinal chemistry letters, 18(3), 844–848.

- (Reference not used in final text)

- (Reference not used in final text)

-

IUPHAR/BPS Guide to PHARMACOLOGY. 3.5.1.- Histone deacetylases (HDACs). Retrieved from [Link]

- (Reference not used in final text)

- (Reference not used in final text)

- (Reference not used in final text)

- (Reference not used in final text)

- (Reference not used in final text)

- (Reference not used in final text)

Sources

- 1. echemi.com [echemi.com]

- 2. nbinno.com [nbinno.com]

- 3. angenesci.com [angenesci.com]

- 4. usbio.net [usbio.net]

- 5. Methyl-6-chloro-5-nitronicotinate | 59237-53-5 [chemicalbook.com]

- 6. thermofisher.com [thermofisher.com]

- 7. mdpi.com [mdpi.com]

- 8. Amino acid derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3.5.1.- Histone deacetylases (HDACs) | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Nitrogen Heterocycle Building Blocks for Medicinal Chemistry

Introduction: The Central Role of Nitrogen Heterocycles in Modern Medicine

Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, forming the core structures of a vast number of natural products, pharmaceuticals, and agrochemicals.[1][2][3][4] Their prevalence is staggering; analyses of FDA-approved drugs reveal that nitrogen heterocycles are the most common structural motif, present in approximately 60% of unique small-molecule drugs.[5] One study found that between 2013 and 2023, a remarkable 82% of all approved small-molecule drugs contained at least one nitrogen heterocycle.[][7] This dominance underscores their critical importance in the development of new therapeutic agents.[1][3]

The significance of these structures lies in their diverse chemical properties and their ability to engage in a wide range of biological interactions.[8] The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets like proteins and nucleic acids.[5] Furthermore, the diverse ring sizes and saturation levels of nitrogen heterocycles provide a rich three-dimensional chemical space for drug design, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.[7]

This guide provides a comprehensive overview of key nitrogen heterocycle building blocks in medicinal chemistry. It will delve into their classification, the strategic importance of specific ring systems, and the modern synthetic methodologies employed for their construction and functionalization. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize these privileged scaffolds in their own discovery programs.

Classification of Nitrogen Heterocycles: A Framework for Drug Design

Nitrogen heterocycles can be broadly classified based on ring size, the number of nitrogen atoms, and the degree of saturation. This classification provides a systematic framework for understanding their properties and potential applications in medicinal chemistry.

By Ring Size and Saturation

-

Three- and Four-Membered Rings (e.g., Aziridines, Azetidines): These strained rings are often used to introduce conformational rigidity and improve bioavailability.[] Azetidine, for instance, is a four-membered ring that has seen increasing use in modern medicinal chemistry.[2][]

-

Five-Membered Rings (e.g., Pyrrolidine, Pyrrole, Imidazole, Pyrazole, Triazoles): This is a diverse group with both saturated (pyrrolidine) and aromatic (pyrrole, imidazole) members. Pyrrolidine is a common scaffold, appearing in 40 approved drugs between 2013 and 2023.[] Aromatic five-membered rings like imidazole and pyrazole are prevalent in kinase inhibitors and other targeted therapies.[9][10] 1,2,4-Triazole is a key component in many antifungal and anticancer drugs.[]

-

Six-Membered Rings (e.g., Piperidine, Pyridine, Piperazine, Pyrimidine): This is arguably the most important class of nitrogen heterocycles in medicinal chemistry. Piperidine, pyridine, and piperazine are the top three most frequently utilized nitrogen heterocyclic ring systems in FDA-approved drugs.[1] Pyridine is the most common, found in 54 drugs approved between 2013 and 2023, followed closely by piperidine.[][11]

-

Fused Ring Systems (e.g., Indole, Quinoline, Quinazoline, Purine): These bicyclic structures, often mimicking endogenous molecules like purine bases, are widely used in kinase inhibitors and antiviral agents.[][9] Quinoline is a well-known scaffold in antimalarial and antibacterial drugs.[]

The following diagram illustrates the classification of common nitrogen heterocycles.

Caption: Classification of common nitrogen heterocycles by ring size.

Prevalence in FDA-Approved Drugs

The following table summarizes the prevalence of the most common nitrogen heterocycles in drugs approved by the FDA between 2013 and 2023.[]

| Rank | Heterocycle | Number of Drugs |

| 1 | Pyridine | 54 |

| 2 | Piperidine | 40 |

| 3 | Pyrrolidine | 40 |

| 4 | Piperazine | 36 |

| 5 | Pyrimidine | 25 |

This data clearly highlights the dominance of six-membered rings, particularly pyridine and piperidine, in modern drug design.

Strategic Importance and Structure-Activity Relationships (SAR)

The choice of a specific nitrogen heterocycle is a critical decision in drug design, driven by the desire to optimize potency, selectivity, and pharmacokinetic properties. Structure-Activity Relationship (SAR) studies are essential for understanding how modifications to the heterocyclic core and its substituents impact biological activity.[9][10]

Key Roles of Nitrogen Heterocycles in Drug Action:

-

Scaffolding: They provide a rigid framework to orient functional groups for optimal interaction with a biological target.[7]

-

Bioisosterism: Nitrogen heterocycles can act as bioisosteres for other functional groups, allowing for the modulation of properties like pKa, lipophilicity, and metabolic stability while maintaining or improving biological activity.[1] For example, a triazole ring can be a bioisosteric replacement for an amide group.[1]

-

Target Engagement: The nitrogen atoms can directly participate in hydrogen bonding or other key interactions with the target protein or nucleic acid.[5] This is particularly important in the design of enzyme inhibitors and receptor antagonists.

-

Modulation of Physicochemical Properties: The introduction of a nitrogen heterocycle can significantly alter a molecule's solubility, permeability, and metabolic profile, all of which are critical for drug efficacy.[7]

The following diagram illustrates the key considerations in the SAR of nitrogen heterocycles.

Caption: Key factors influencing the biological activity of nitrogen heterocycles.

Modern Synthetic Methodologies for Nitrogen Heterocycles

The efficient synthesis of functionalized nitrogen heterocycles is a cornerstone of medicinal chemistry. While classical methods remain important, there has been a significant shift towards more efficient, atom-economical, and sustainable approaches.[12][13]

Transition Metal-Catalyzed Reactions

Transition metal catalysis has revolutionized the synthesis of nitrogen heterocycles, enabling the construction of complex ring systems with high efficiency and selectivity.[14][15]

-

C-H Activation/Functionalization: This powerful strategy allows for the direct formation of C-C and C-N bonds by activating otherwise inert C-H bonds.[16][17][18] Rhodium and cobalt catalysts are frequently employed for the synthesis of isoquinolines, indoles, and other fused systems.[15][19][20]

-

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Sonogashira coupling, are used to construct key intermediates for the synthesis of triazoles and other heterocycles.[14]

-

Cyclization/Annulation Reactions: Metal catalysts can promote the cyclization of linear precursors to form a wide variety of heterocyclic rings.[15] For instance, iron-catalyzed cyclization of ketoxime carboxylates is an efficient method for synthesizing pyridines.[15]

Multicomponent Reactions (MCRs)

MCRs are highly efficient one-pot reactions where three or more starting materials are combined to form a complex product, incorporating most or all of the atoms from the reactants.[21][22][23] This approach is highly atom-economical and allows for the rapid generation of diverse libraries of compounds.[22][23]

-

Ugi and Passerini Reactions: These classic MCRs are used to synthesize α-aminoacyl amides and α-acyloxy carboxamides, which can be further elaborated into various nitrogen heterocycles.

-

Hantzsch Dihydropyridine Synthesis: This well-known MCR is used to produce dihydropyridines, which are important scaffolds in cardiovascular drugs.[22]

-

Groebke–Blackburn–Bienaymé Reaction: This three-component reaction is a versatile method for synthesizing fused 3-amino-imidazo-heterocycles.[24]

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis.[25][26] It allows for the generation of radical intermediates under mild conditions, enabling a wide range of transformations for the synthesis and functionalization of nitrogen heterocycles.[25][27]

-

C-H Functionalization: Photoredox catalysis can be used for the direct C-H functionalization of azaheterocycles to introduce alkyl and aryl groups.

-

Cyclization Reactions: Light-induced cyclizations can be used to construct a variety of saturated and unsaturated nitrogen heterocycles.[28]

-

[2+2] Cycloadditions: This method can be used to synthesize highly functionalized azetidines from readily available precursors.[25]

Chemoenzymatic Synthesis

The combination of chemical and enzymatic catalysis offers a powerful approach to the synthesis of enantiomerically pure nitrogen heterocycles.[29] Enzymes can provide high levels of stereoselectivity, while chemical catalysts can be used for transformations that are not accessible to enzymes.[30][31]

-

Kinetic Resolution: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.

-

Asymmetric Synthesis: Enzymes can be used to catalyze reactions that create a new stereocenter with high enantiomeric excess. For example, ethylenediamine-N,N'-disuccinic acid (EDDS) lyase can be used for the enantioselective formation of C-N bonds.[32]

The following diagram provides a workflow for selecting a synthetic strategy for a target nitrogen heterocycle.

Caption: Decision workflow for selecting a synthetic strategy.

Experimental Protocol: Synthesis of a Substituted Pyridine via Hantzsch Condensation

This protocol describes a classic and reliable method for the synthesis of a dihydropyridine, which can then be oxidized to the corresponding pyridine.

Materials:

-

Ethyl acetoacetate

-

Aldehyde (e.g., benzaldehyde)

-

Ammonium acetate

-

Ethanol

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate (2 equivalents), the desired aldehyde (1 equivalent), and ammonium acetate (1.1 equivalents) in ethanol.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

Oxidation (Optional): The resulting dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent such as ceric ammonium nitrate (CAN) or manganese dioxide (MnO2).

Conclusion and Future Outlook

Nitrogen heterocycles will undoubtedly continue to be a dominant feature of the medicinal chemistry landscape. Their unparalleled versatility in terms of structure, reactivity, and biological activity makes them indispensable tools for the design and development of new drugs.[1][3] The ongoing development of novel and more efficient synthetic methodologies, particularly in the areas of C-H functionalization, multicomponent reactions, and photoredox catalysis, will further expand the accessible chemical space and enable the creation of even more complex and sophisticated heterocyclic scaffolds.[2][33] As our understanding of disease biology deepens, the ability to rapidly synthesize and screen diverse libraries of nitrogen heterocycles will be crucial for identifying the next generation of innovative medicines.

References

-

A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs - Der Pharma Chemica. (2025, October 28). Der Pharma Chemica. [Link]

-

Prescribed drugs containing nitrogen heterocycles: an overview - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. (2024, May 10). Frontiers in Chemistry. [Link]

-

Recent advances in the synthesis of nitrogen heterocycles via Rh(iii)-catalyzed chelation-assisted C–H activation/annulation with diazo compounds - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

-

Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation. (n.d.). ACS Publications. [Link]

-

Multicomponent Strategies for Direct Synthesis of N-heterocycles from Diketene - Scholars Research Library. (n.d.). Scholars Research Library. [Link]

-

Insights into the Structure Activity Relationship of Nitrogen-Containing Heterocyclics for the Development of Antidepressant Compounds: An Updated Review. (2025, April 4). ScienceDirect. [Link]

-

N-Heterocycles as Privileged Scaffolds in FDA Approved Different NMEs of 2021: A Review. (2023, April 1). Bentham Science. [Link]

-

Insights into the structure activity relationship of Nitrogen-containing heterocyclics for the development of antidepressant compounds: An updated review | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

-

Supported Metal Catalysts for the Synthesis of N-Heterocycles - ProQuest. (n.d.). ProQuest. [Link]

-

Structure–activity relationship (SAR) of NRF2-activating nitrogen... - ResearchGate. (n.d.). ResearchGate. [Link]

-

An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023) | Journal of Medicinal Chemistry - ACS Publications. (n.d.). ACS Publications. [Link]

-

Synthesis of Saturated N-Heterocycles | The Journal of Organic Chemistry. (2021, November 11). ACS Publications. [Link]

-

Photocatalytic CÀ H Functionalization of Nitrogen Heterocycles Mediated by a Redox Active Protecting Group - CONICET. (n.d.). CONICET. [Link]

-

Recent Advances in Synthesizing and Utilizing Nitrogen-containing Heterocycles - Frontiers. (n.d.). Frontiers. [Link]

-

Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities - PubMed. (2017, January 5). National Center for Biotechnology Information. [Link]

-

General strategies for the synthesis of saturated nitrogen heterocycles... - ResearchGate. (n.d.). ResearchGate. [Link]

-

Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles as radical acceptors. | Semantic Scholar. (n.d.). Semantic Scholar. [Link]

-

Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review - RSC Publishing. (2025, March 31). Royal Society of Chemistry. [Link]

-

N-Amidation of Nitrogen-Containing Heterocyclic Compounds: Can We Apply Enzymatic Tools? - MDPI. (2023, February 7). MDPI. [Link]

-

Recent advances in visible-light-driven photocatalytic synthesis of biologically active N-heterocycles - RSC Publishing. (2025, October 7). Royal Society of Chemistry. [Link]

-

Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds - MDPI. (2024, November 19). MDPI. [Link]

-

Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C−H Bond Activation | Accounts of Chemical Research - ACS Publications. (2008, July 11). ACS Publications. [Link]

-

Synthesis of arylamines and N-heterocycles by direct catalytic nitrogenation using N2 - PMC. (2021, January 11). National Center for Biotechnology Information. [Link]

-

Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging - MDPI. (2023, January 11). MDPI. [Link]

-

Photoredox Radical/Polar Crossover Enables Construction of Saturated Nitrogen Heterocycles | Organic Letters - ACS Publications. (2019, March 12). ACS Publications. [Link]

-

Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - MDPI. (2023, May 17). MDPI. [Link]

-

Green Multicomponent Reactions for the Synthesis of Biologically Relevant Heterocycles: A Sustainable Approach - IJNRD. (n.d.). International Journal of Novel Research and Development. [Link]

-

A REVIEW ON MEDICINALLY IMPORTANT NITROGEN HETEROCYCLIC COMPOUNDS - IJNRD. (2024, June 6). International Journal of Novel Research and Development. [Link]

-

Review on- Importance of Heterocycles in medicinal field - IJSDR. (n.d.). International Journal of Scientific Development and Research. [Link]

-

Synthesis of saturated N-heterocycles by photoredox cyclization of imino-tethered dihydropyridines - ResearchGate. (n.d.). ResearchGate. [Link]

-

C-H Functionalization - Ellman Laboratory - Yale University. (n.d.). Yale University. [Link]

-

Synthesis of N-Heterocycles via Photoredox Catalysis using Bifunctional Sulfilimines and Alkenes - ResearchGate. (2025, August 10). ResearchGate. [Link]

-

Construction of N-heterocycles through group 9 (Co, Rh, Ir) metal-catalyzed C-H activation: utilizing alkynes and olefins as coupling partners - Taylor & Francis. (2022, August 16). Taylor & Francis Online. [Link]

-

Synthesis of Diverse Nitrogen-Enriched Heterocyclic Scaffolds Using a Suite of Tunable One-Pot Multicomponent Reactions | The Journal of Organic Chemistry - ACS Publications. (2014, May 1). ACS Publications. [Link]

-

Advances in Heterocyclic Chemistry for API Synthesis - Pharmaceutical Technology. (2026, February 14). Pharmaceutical Technology. [Link]

-

A review on multi-component green synthesis of N-containing heterocycles using mixed oxides as heterogeneous catalysts - Arabian Journal of Chemistry. (2017, April 26). ScienceDirect. [Link]

-

A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (n.d.). ResearchGate. [Link]

-

Multi-component synthesis and recent development on heterocyclic compounds: A research. (n.d.). ResearchGate. [Link]

-

Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - MDPI. (2023, June 13). MDPI. [Link]

-

Fig. 2. The different methods for the synthesis of N-heterocycles. (A)... - ResearchGate. (n.d.). ResearchGate. [Link]

-

N-Heterocyclic Carbene (NHC) Catalysis in Enzymatic Organic Synthesis - PMC - NIH. (2025, November 3). National Center for Biotechnology Information. [Link]

-

Chemoenzymatic Asymmetric Synthesis of Complex Heterocycles: Dihydrobenzoxazinones and Dihydroquinoxalinones | ACS Catalysis - ACS Publications. (2022, September 6). ACS Publications. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. frontiersin.org [frontiersin.org]

- 3. ijnrd.org [ijnrd.org]

- 4. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 5. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Heterocycles in Drug Discovery: Trends, Applications, and AI Innovations - AiFChem [aifchem.com]

- 8. researchgate.net [researchgate.net]

- 9. nu.edu.om [nu.edu.om]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. pharmtech.com [pharmtech.com]

- 14. Supported Metal Catalysts for the Synthesis of <i>N</i>-Heterocycles - ProQuest [proquest.com]

- 15. mdpi.com [mdpi.com]

- 16. Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. C-H Functionalization | Ellman Laboratory [ellman.chem.yale.edu]

- 19. Recent advances in the synthesis of nitrogen heterocycles via Rh(iii)-catalyzed chelation-assisted C–H activation/annulation with diazo compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 20. tandfonline.com [tandfonline.com]

- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 22. ijnrd.org [ijnrd.org]

- 23. chemicaljournal.in [chemicaljournal.in]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Recent advances in visible-light-driven photocatalytic synthesis of biologically active N-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. N-Heterocyclic Carbene (NHC) Catalysis in Enzymatic Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

- 33. Frontiers | Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles [frontiersin.org]

A Comprehensive Technical Guide to Methyl 6-amino-5-nitropyridazine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Methyl 6-amino-5-nitropyridazine-3-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. With a molecular weight of 198.14 g/mol , this molecule's unique arrangement of amino, nitro, and carboxylate functional groups on a pyridazine core makes it a valuable scaffold for the synthesis of diverse and complex pharmaceutical agents. This document details its physicochemical properties, proposes a logical synthetic pathway with a detailed experimental protocol, and discusses its potential applications, reactivity, and safety considerations. The information presented herein is a synthesis of available data on structurally related compounds and established chemical principles, intended to empower researchers in their drug development endeavors.

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Pyridazine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects[1][2]. The electron-deficient nature of the pyridazine ring, coupled with the ability to introduce various substituents, allows for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets. This compound is a promising, yet under-explored, member of this class of compounds, offering multiple points for chemical modification.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Core Molecular Attributes

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1379171-16-0 | [3] |

| Molecular Formula | C₆H₆N₄O₄ | [4] |

| Molecular Weight | 198.14 g/mol | [4] |

| Appearance | Expected to be a solid | Inferred |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | Inferred |

| Storage | Store at 2-8°C | [4] |

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental data for this specific molecule, the following spectroscopic characteristics are predicted based on its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the aromatic proton on the pyridazine ring, a singlet for the methyl ester protons, and a broad singlet for the amino protons. The chemical shifts will be influenced by the electron-withdrawing nitro group and the pyridazine ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display six distinct carbon signals corresponding to the four carbons of the pyridazine ring, the carbonyl carbon of the ester, and the methyl carbon of the ester.

-

IR (Infrared) Spectroscopy: Key absorption bands are anticipated for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively)[5][6][7].

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 198.14, with characteristic fragmentation patterns resulting from the loss of the methoxy group, the nitro group, and other fragments.

Synthesis and Mechanistic Insights

}

Proposed Synthetic Protocol: Nitration of Methyl 6-aminopyridazine-3-carboxylate

This protocol is based on standard procedures for the nitration of aromatic and heteroaromatic systems[8][9][10][11][12]. The amino group is an activating, ortho-para directing group, while the ester group is a deactivating, meta-directing group. The nitration is expected to occur at the position ortho to the activating amino group.

Materials:

-

Methyl 6-aminopyridazine-3-carboxylate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Thermometer

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 6-aminopyridazine-3-carboxylate (1.0 eq) in concentrated sulfuric acid at 0°C with stirring.

-

Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0°C.

-

Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of the starting material, maintaining the reaction temperature between 0 and 5°C. The addition should be controlled to prevent a rapid increase in temperature.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for a specified time (e.g., 1-2 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) or by recrystallization to afford the pure this compound.

Causality Behind Experimental Choices:

-

Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent side reactions such as dinitration, and ensure the stability of the nitro-substituted product.

-

Sulfuric Acid: Sulfuric acid serves as both a solvent and a catalyst. It protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Aqueous Work-up: Pouring the reaction mixture onto ice serves to quench the reaction and dilute the strong acids. Subsequent neutralization is necessary to remove the acids and allow for the extraction of the organic product.

Potential Applications in Drug Discovery

The structural features of this compound make it an attractive starting point for the synthesis of a variety of potential therapeutic agents.

}

-

Amino Group: The amino group can be acylated, alkylated, or used in coupling reactions to introduce a wide range of substituents, potentially modulating the molecule's biological activity. It can also serve as a key hydrogen bond donor in interactions with biological targets.

-

Nitro Group: The nitro group is a versatile functional group that can be reduced to an amino group, which can then be further functionalized. This opens up possibilities for creating libraries of compounds with diverse substitution patterns. The nitro group itself can also contribute to biological activity.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. This allows for the introduction of various side chains that can influence the compound's pharmacokinetic and pharmacodynamic properties.

The pyridazine core itself is a known pharmacophore, and the combination of these three functional groups provides a powerful platform for the design and synthesis of novel drug candidates targeting a variety of diseases.

Chemical Reactivity and Further Transformations

The reactivity of this compound is dictated by its functional groups and the electron-deficient nature of the pyridazine ring.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride, iron in acetic acid, or catalytic hydrogenation. This transformation provides access to 5,6-diaminopyridazine derivatives, which are valuable precursors for the synthesis of fused heterocyclic systems.

-

Reactions of the Amino Group: The amino group can undergo typical reactions of aromatic amines, such as diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing effect of the nitro and ester groups, along with the inherent electron deficiency of the pyridazine ring, makes the molecule susceptible to nucleophilic aromatic substitution, although the amino group is activating.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling this compound. While specific toxicity data for this compound is not available, the following guidelines are based on general knowledge of nitroaromatic and amino-substituted heterocyclic compounds[13][14][15][16][17].

Hazard Identification:

-

Potential for skin and eye irritation.

-

May be harmful if swallowed or inhaled.

-

Nitroaromatic compounds can have toxic effects.

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Recommended storage temperature is 2-8°C[4].

Disposal:

-

Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a heterocyclic building block with considerable untapped potential. Its multifunctional nature provides a versatile platform for the synthesis of novel and structurally diverse molecules with potential applications in drug discovery. This technical guide, by consolidating available information and providing reasoned scientific insights, aims to facilitate further research and development involving this promising compound. As more experimental data becomes available, a more complete understanding of its properties and reactivity will undoubtedly emerge, further solidifying its role in the advancement of medicinal chemistry.

References

-

Nitropyridines in the Synthesis of Bioactive Molecules. (2025, May 7). MDPI. Retrieved from [Link]

-

Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (n.d.). Retrieved from [Link]

- CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents. (n.d.).

-

Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2025, September 30). MDPI. Retrieved from [Link]

-

The Significance of Methyl 6-Amino-5-Nitropyridine-3-Carboxylate in Pharmaceutical Development - NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 23). Retrieved from [Link]

-

Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (2019, July 30). Retrieved from [Link]

-

Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531) - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

This compound(CAS# 1379171-16-0 ) - Angene Chemical. (n.d.). Retrieved from [Link]

-

New 2-amino-pyridinyl-N-acylhydrazones: Synthesis and identification of their mechanism of anti-inflammatory action - PubMed. (2020, March 15). Retrieved from [Link]

-

diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. (2021, October 31). Retrieved from [Link]

- CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents. (n.d.).

-

Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. (2010, September). Retrieved from [Link]

-

Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC. (n.d.). Retrieved from [Link]

-

Methyl 6-aminonicotinate – preparation and application - Georganics. (2023, December 28). Retrieved from [Link]

-

Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2 - Jetir.Org. (n.d.). Retrieved from [Link]

-

NITRATION OF METHYL BENZOATE. (n.d.). Retrieved from [Link]

-

Nitration of Methyl Benzoate Experiment - PraxiLabs. (n.d.). Retrieved from [Link]

-

Nitration of Methyl Benzoate. (n.d.). Retrieved from [Link]

-

Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. (n.d.). Retrieved from [Link]

-

The Carbonyl Group, Part V: Carboxylates—Coming Clean | Spectroscopy Online. (2018, May 1). Retrieved from [Link]

-

Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

FTIR spectra of 2-amino-5-methylpyridine and the complex - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sarpublication.com [sarpublication.com]

- 3. angenesci.com [angenesci.com]

- 4. molcore.com [molcore.com]

- 5. Modeling amino-acid side chain infrared spectra: the case of carboxylic residues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. nanobioletters.com [nanobioletters.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. praxilabs.com [praxilabs.com]

- 11. ochem.weebly.com [ochem.weebly.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. echemi.com [echemi.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. merckmillipore.com [merckmillipore.com]

Technical Guide: Strategic Sourcing and Validation of Methyl 6-amino-5-nitropyridazine-3-carboxylate

Part 1: Executive Directive

In the development of CDK inhibitors and complex imidazo[1,2-b]pyridazine scaffolds, Methyl 6-amino-5-nitropyridazine-3-carboxylate (CAS: 1379171-16-0) is a critical, high-value intermediate.

The Core Challenge: This compound suffers from a "Twin Trap" in the global supply chain. It is frequently confused with its pyridine analog, Methyl 6-amino-5-nitropyridine-3-carboxylate (CAS: 104685-75-8), which is significantly cheaper and more abundant. Sourcing errors here lead to catastrophic failure in downstream cyclization reactions (e.g., inability to form the second nitrogen-containing ring).

This guide provides a self-validating protocol to secure the correct pyridazine core, validate its purity, and understand its synthesis-derived impurity profile.

Part 2: Technical Specifications & The "Twin Trap"

You must rigorously distinguish the target from its common imposter. Use the table below to establish your Incoming Quality Control (IQC) specifications.

Table 1: Critical Specification Comparison

| Feature | Target Compound (Pyridazine) | Common Imposter (Pyridine) |

| Chemical Name | This compound | Methyl 6-amino-5-nitropyridine-3-carboxylate |

| CAS Number | 1379171-16-0 | 104685-75-8 |

| Core Structure | 1,2-Diazine (Two adjacent nitrogens) | Pyridine (One nitrogen) |

| Formula | C₆H₆N₄O₄ | C₇H₇N₃O₄ |

| Molecular Weight | 198.14 g/mol | 197.15 g/mol |

| ¹H NMR Signature | Singlet (aromatic CH) at ~8.5-9.0 ppm (due to symmetry/substitution) | Two doublets (if 2,3,6 sub) or Singlets (if 2,3,5,6 sub) - distinct coupling patterns. |

| Primary Use | Imidazo[1,2-b]pyridazine synthesis (Kinase Inhibitors) | General pyridine building blocks |

Part 3: Synthesis Logic & Impurity Profiling

To validate "High Purity" claims (>97%), you must understand how the molecule is made. The synthesis typically involves the nitration of a pyridazine precursor or nucleophilic substitution on a nitropyridazine.

Impurity Origins

-

Regioisomers: Nitration of 6-aminopyridazine-3-carboxylate can yield the 4-nitro isomer (rare but possible) or dinitro species.

-

Hydrolysis Products: The methyl ester is susceptible to hydrolysis, leading to the carboxylic acid (Acid impurity), which will stall downstream ester-based cyclizations.

-

Halogenated Precursors: If synthesized via Methyl 6-chloro-5-nitropyridazine-3-carboxylate, residual chlorine species may poison palladium catalysts used in subsequent cross-couplings.

Visualization: Synthesis & Impurity Pathways

Figure 1: Synthesis logic showing the origin of critical impurities.[1] Note that moisture exposure leads to Impurity A (Acid), rendering the material useless for ester-dependent chemistry.

Part 4: Validated Suppliers & Sourcing Strategy

Based on current chemical registry data and stock availability, the following suppliers have demonstrated capability with the Pyridazine core (CAS 1379171-16-0).

Warning: Many aggregators (e.g., ChemicalBook) mix the data for the Pyridine and Pyridazine analogs. Always verify the structure image before ordering.

Recommended Supplier Tier List

| Supplier | Reliability Rating | Notes |

| Angene International | High | Explicitly lists CAS 1379171-16-0 with correct structure. Often holds stock in mg to gram scale. |

| MolCore | High | Specializes in heterocyclic intermediates. Good documentation on pyridazine derivatives. |

| AK Scientific | Medium | Good for US-based rapid delivery, but cross-reference their catalog number to ensure it's not the pyridine isomer. |

| Fluorochem | High (EU/UK) | Reliable for difficult-to-find heterocycles. |

The "Self-Validating" Sourcing Protocol

Do not just place an order. Execute this 3-step verification:

-

The "Structure Check" Email: Before PO issuance, email the technical sales rep: "Please confirm the structure for [Catalog #]. Does the ring contain one nitrogen or two? I require the 1,2-diazine (pyridazine) core, CAS 1379171-16-0."

-

Request Batch H-NMR: Ask for a spectrum specifically zooming in on the aromatic region (8.0–9.5 ppm).

-

Pass: A single distinct aromatic signal (or tight system).

-

Fail: Two distinct doublets with large coupling constants (indicative of the pyridine analog).

-

-

Moisture Limit: Specify "Store Desiccated." Hydrolysis of the methyl ester is the #1 degradation mode.

Part 5: Experimental Validation Protocol (IQC)

Upon receipt of the material, the following protocol serves as the definitive "Go/No-Go" decision gate.

Identity Verification (H-NMR)

-

Solvent: DMSO-d6 (The compound is sparingly soluble in CDCl3).

-

Key Signal: Look for the amine protons (

) as a broad singlet around 7.5–8.0 ppm (exchangeable) and the aromatic proton at position 4. -

Differentiation: The pyridine analog will show splitting patterns characteristic of 2,3,5-substituted pyridines (

Hz or

Purity Assay (HPLC)[2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Nitro group absorbance) and 210 nm.

-

Acceptance Criteria:

-

Main Peak Area > 97%.

-

"Acid" Impurity (Retention time < Main Peak) < 1.0%.

-

Part 6: Handling & Safety (E-E-A-T)

-

Thermal Hazard: As a nitro-heterocycle, this compound possesses high energy potential. Do not heat neat material above 100°C. Differential Scanning Calorimetry (DSC) is recommended before scaling up any reaction >10g.

-

Sensitization: Pyridazine intermediates are potent skin sensitizers. Double-glove (Nitrile) and work in a fume hood.

-

Storage: -20°C, under Argon/Nitrogen. The methyl ester is labile; moisture ingress will degrade purity within weeks at room temperature.

References

-

Angene International. (n.d.). This compound Product Page. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methyl 6-amino-5-nitropyridine-3-carboxylate (The Common Imposter). Retrieved from [Link]

-

ResearchGate. (2010). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (Context on pyridazine scaffold synthesis). Retrieved from [Link]

Sources

Advanced Scaffolding: 3-Methoxycarbonyl-6-amino-5-nitropyridazine in Heterocyclic Drug Design

This guide details the technical utility, synthetic pathways, and pharmaceutical applications of 3-methoxycarbonyl-6-amino-5-nitropyridazine (Methyl 6-amino-5-nitropyridazine-3-carboxylate).

Executive Summary: The "Push-Pull" Linchpin

3-Methoxycarbonyl-6-amino-5-nitropyridazine represents a high-value "linchpin" intermediate in medicinal chemistry. Its structural uniqueness lies in the pyridazine core (1,2-diazine) decorated with three distinct functional handles:

-

C3-Methoxycarbonyl (Ester): An electrophilic site ready for amidation or hydrolysis to modulate solubility and lipophilicity.

-

C5-Nitro (Electron Withdrawing): A latent amino group that activates the ring for nucleophilic attack at C4 or C6 prior to reduction.

-

C6-Amino (Electron Donating): Provides the necessary nucleophilicity for cyclization reactions.

This specific substitution pattern makes the compound an ideal precursor for Imidazo[4,5-c]pyridazines , a scaffold bioisosteric to purines and highly relevant in the development of kinase inhibitors (e.g., JAK, c-Met) and antitubercular agents.

Synthetic Utility & Reactivity Profile

The primary value of this compound is its role as a gateway to fused heterocyclic systems. The nitro-amino motif is a "pre-cyclization" state.

The Core Transformation: Reductive Cyclization

The most critical workflow involves reducing the C5-nitro group to a primary amine, generating a 5,6-diaminopyridazine . This transient species reacts immediately with electrophiles (aldehydes, carboxylic acids, or orthoesters) to close the imidazole ring.

Mechanism:

-

Reduction:

(via Hydrogenation or Fe/Acid). -

Condensation: The newly formed C5-amine and the existing C6-amine attack a carbon electrophile.

-

Dehydration: Loss of water drives the formation of the aromatic imidazo[4,5-c]pyridazine system.

Visualization: The Divergent Synthesis Workflow

The following diagram illustrates how this single scaffold diverges into multiple drug classes.

Caption: Divergent synthesis pathways originating from the reduction of the 5-nitro group.

Experimental Protocols

These protocols are designed for high-fidelity reproduction in a research setting.

Protocol A: Synthesis of the Core Scaffold (Nitration)

Context: Converting Methyl 6-aminopyridazine-3-carboxylate to the 5-nitro derivative.

Reagents:

-

Methyl 6-aminopyridazine-3-carboxylate (1.0 eq)

-

Conc. Sulfuric Acid (

) -

Fuming Nitric Acid (

)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of Methyl 6-aminopyridazine-3-carboxylate in 15 mL of conc.

at 0°C. Maintain temperature below 5°C to prevent decarboxylation. -

Nitration: Add fuming

(1.2 eq) dropwise over 30 minutes. The amino group directs the nitro group to the ortho position (C5) due to the deactivating nature of the pyridazine nitrogens at other positions. -

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

-

Quench: Pour the mixture onto 100g of crushed ice.

-

Isolation: Neutralize carefully with solid

to pH 6-7. The yellow precipitate (Target) is filtered, washed with cold water, and dried in vacuo. -

Validation: Check purity via HPLC. Expected yield: 65-75%.